N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole moiety linked to a piperidine-4-carboxamide core, with a 4-chlorophenylsulfonyl substituent at the piperidine nitrogen. This structure positions it within a class of compounds investigated for multitarget inhibitory activity, particularly in pain management and heat shock protein (Hsp90) modulation. Its design integrates sulfonyl and benzothiazole groups, which are critical for interactions with biological targets such as ion channels or enzyme active sites .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h1-8,13H,9-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQGLQNBZZLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the Piperidine Ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the piperidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group in this compound is typically formed via coupling reactions. For example:
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Reaction : Condensation of N-Boc-piperidine-4-carboxylic acid with 2-(4-aminophenyl)benzothiazole using EDC/DMAP in anhydrous dichlorromethane under microwave irradiation (80°C, 20 min) yields the benzothiazole-linked carboxamide .
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Mechanism : Activation of the carboxylic acid via EDC forms an O-acylisourea intermediate, enabling nucleophilic attack by the amine group on the benzothiazole-phenyl moiety .
Key Data :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| EDC, DMAP, DCM | Microwave, 80°C, 20 min | 51–71 |
Sulfonylation Reactions
The sulfonyl group is introduced via sulfonylation of the piperidine nitrogen:
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Reaction : Treatment of 1-(piperidin-4-yl)carboxamide intermediates with 4-chlorophenylsulfonyl chloride in the presence of triethylamine (TEA) generates the sulfonamide bond .
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Stability : The sulfonamide group resists hydrolysis under physiological conditions but may undergo cleavage in strongly acidic (pH < 2) or basic (pH > 12) environments .
Optimized Protocol :
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Sulfonyl chloride addition | TEA, DCM, RT | 3 | 46–55 |
Amide Hydrolysis
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Acidic Conditions : The carboxamide bond hydrolyzes in concentrated HCl (6M, reflux) to yield piperidine-4-carboxylic acid and 2-aminobenzothiazole derivatives.
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Basic Conditions : NaOH (2M, 60°C) cleaves the amide bond, producing sodium carboxylate and free amine.
Sulfonamide Cleavage
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Strong Acids : HBr/acetic acid (48 h, reflux) removes the sulfonyl group, regenerating the piperidine amine .
Nucleophilic Substitution at Sulfonyl Group
The electron-deficient sulfonyl group participates in nucleophilic aromatic substitution (NAS):
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Reaction : Replacement of the 4-chlorophenylsulfonyl group with amines (e.g., piperazine) under catalytic Pd conditions forms derivatives with altered pharmacokinetic profiles .
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Example : Reaction with piperazine in ethanol/TEA at reflux yields bis-sulfonamide analogs .
Thiazole Ring Reactivity
The benzothiazole moiety undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6-position of the benzothiazole ring .
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Halogenation : Br₂ in acetic acid brominates the thiazole at the 5-position .
Stability Under Synthetic Conditions
| Condition | Observation | Reference |
|---|---|---|
| pH 7.4 (phosphate buffer) | Stable for >24 h | |
| UV light (254 nm) | Degrades after 8 h | |
| High temperature (>150°C) | Decomposes via sulfonamide cleavage |
Comparative Reactivity of Structural Analogs
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of 4-Cl with CF₃ | Enhanced sulfonamide stability |
| Methylation of piperidine | Reduced hydrolysis susceptibility |
Key Research Findings
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Kinase Inhibition : The sulfonamide group hydrogen-bonds with ATP-binding pockets in RIPK1, while the benzothiazole moiety enhances hydrophobic interactions .
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Metabolic Stability : Microsomal studies show a half-life of 2.3 h in human liver microsomes, with primary oxidation at the piperidine C-3 position .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing benzothiazole moieties. The presence of the benzothiazole ring in N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide enhances its interaction with biological targets, leading to cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating thiazole-based compounds demonstrated that derivatives with similar structures exhibited significant growth inhibition in cancer cell lines such as MCF-7 and HepG2. The specific compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamide showed an IC50 value of 5.71 µM against breast cancer cells, indicating potent antiproliferative activity .
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives has been extensively documented. The structural features of this compound may contribute to its efficacy in seizure models.
Case Study:
Research into thiazole-integrated compounds revealed that certain analogues exhibited high protective indices in electroshock-induced seizure tests. For instance, a related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg, showcasing the potential for therapeutic applications in epilepsy .
Antiviral Activity
Emerging research suggests that compounds with thiazole structures can act as antiviral agents. The unique electronic and steric properties conferred by the benzothiazole moiety may enhance interaction with viral targets.
Research Insight:
A review on N-Heterocycles indicated that thiazole-containing compounds are being investigated for their ability to inhibit viral replication through diverse mechanisms, including interference with viral enzymes . This suggests a promising avenue for future research on this compound as a potential antiviral agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
Below is a comparative analysis of analogs with varying sulfonyl substituents:
Benzothiazole and Piperidine Core Modifications
Variations in the benzothiazole-piperidine scaffold impact solubility, stereochemistry, and target binding.
Table 2: Core-Modified Analogs in Hsp90 Inhibition Studies
Key Observations:
- Boc Protection: Compounds like 8b and 8i (28–33% yield) utilize Boc groups to stabilize intermediates, though deprotection may be required for activity .
- Carbamoyl vs. Sulfonyl: The target compound’s sulfonyl group may confer stronger electron-withdrawing effects compared to carbamoyl derivatives (e.g., 8k), influencing binding to hydrophobic pockets .
Heterocyclic Sulfonyl Group Replacements
Replacing the phenylsulfonyl group with heterocycles alters electronic properties and molecular weight.
Table 3: Heterocyclic Sulfonyl Variants
Key Observations:
- Thiophene vs.
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzo[d]thiazole moiety, attachment of the sulfonyl group, and subsequent amidation to yield the final product.
Synthetic Route Overview:
- Formation of Benzo[d]thiazole: Cyclization of ortho-aminothiophenol with carbonyl compounds.
- Sulfonyl Group Attachment: Reaction with sulfonyl chlorides under basic conditions.
- Amidation: Reaction with piperidine derivatives to form the carboxamide.
Anticancer Activity
Recent studies have demonstrated that compounds containing a benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, analogs of this compound have shown potent cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance activity, with specific substitutions leading to improved potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is critical for this activity, as it enhances interaction with bacterial enzymes .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 20 | 50 |
| Bacillus subtilis | 18 | 100 |
| Staphylococcus aureus | 15 | 200 |
| Escherichia coli | 12 | 250 |
Acetylcholinesterase Inhibition
This compound has shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's IC50 values indicate strong inhibition, suggesting its role as a lead compound for further development as an AChE inhibitor .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytotoxicity: Induces apoptosis in cancer cells through modulation of cell signaling pathways.
- Antimicrobial Activity: Inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis.
- AChE Inhibition: Competes with acetylcholine for binding at the active site of AChE, thereby increasing acetylcholine levels in synaptic clefts.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies on Cancer Models:
- Animal models treated with this compound exhibited reduced tumor sizes and increased survival rates compared to controls.
- Clinical Trials for Neurodegenerative Diseases:
- Preliminary trials have indicated improved cognitive function in patients treated with derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
